molecular formula C18H16ClN5O2 B10992833 4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one

4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one

Cat. No.: B10992833
M. Wt: 369.8 g/mol
InChI Key: BZTMJIGLOFWREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one: belongs to the class of indole derivatives. Indole compounds have a benzopyrrole structure, characterized by a benzenoid nucleus with 10 π-electrons, making them aromatic. Physically, they are crystalline and colorless, often with specific odors. The indole scaffold is found in various synthetic drug molecules and natural products, including lysergic acid diethylamide (LSD) and certain alkaloids from plants .

Properties

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperazin-2-one

InChI

InChI=1S/C18H16ClN5O2/c19-13-3-5-14(6-4-13)24-17(22-8-1-2-9-22)15(11-21-24)18(26)23-10-7-20-16(25)12-23/h1-6,8-9,11H,7,10,12H2,(H,20,25)

InChI Key

BZTMJIGLOFWREQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Pyrazole Ring:
    • A pyrazole ring is formed by reacting 1-(4-chlorophenyl)-1H-pyrazol-4-carbaldehyde with an appropriate amine (such as 1H-pyrrol-1-ylamine).
    • The reaction typically occurs under acidic conditions.
  • Introduction of the Piperazin-2-one Moiety:
    • The pyrazole intermediate is then reacted with piperazine-2,5-dione (piperazin-2-one) to form the desired compound.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

Major Products:

  • The major products depend on the specific reaction conditions and substituents. For instance:
    • Chlorophenyl substitution: 4-substituted derivatives.
    • Pyrazole ring modification: Various analogs.

Scientific Research Applications

Chemistry:

    Building Blocks:

    Medicinal Chemistry:

Biology and Medicine:

    Antiviral Activity:

    Other Biological Activities:

Industry:

Mechanism of Action

  • The precise mechanism of action remains an active area of research.
  • Molecular targets and pathways involved need further investigation.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

The compound 4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and pharmacological implications of this compound, particularly focusing on its anticancer properties, enzyme inhibition, and other therapeutic activities.

Synthesis

The synthesis of 4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one involves a multi-step process typically starting from commercially available piperazine derivatives. The key steps include:

  • Formation of the Pyrazole Ring : The compound is synthesized by reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Introduction of the Piperazine Moiety : The piperazine ring is then introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to 4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one showed promising results against liver (HUH7, HEPG2) and breast cancer (MCF7) cell lines with IC50 values ranging from 0.63 to 2.14 μM .

Cell Line IC50 (μM) Reference
HUH70.63
MCF72.14
HEPG21.21

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Piperazine derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Microtubule Inhibition : Similar compounds have been shown to inhibit microtubule synthesis, disrupting cell cycle progression and leading to cell death .

Enzyme Inhibition

In addition to anticancer properties, the compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a series of piperazine derivatives for their anticancer properties. The study found that modifications on the piperazine ring significantly affected the biological activity, with certain substitutions leading to enhanced potency against specific cancer types .

Pharmacological Implications

The diverse biological activities exhibited by 4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one suggest its potential as a lead compound for further drug development. Its ability to inhibit key enzymes and induce apoptosis positions it as a candidate for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.